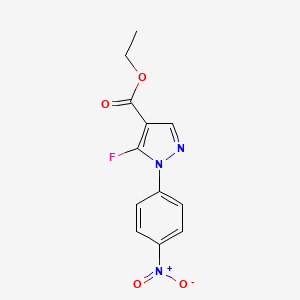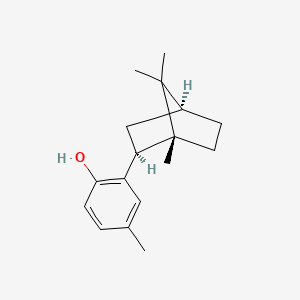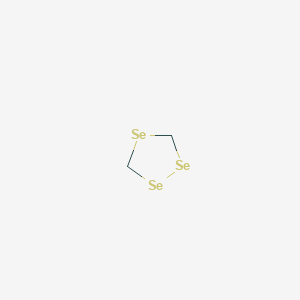
Triselenothane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triselenothane is an organoselenium compound with the molecular formula C₂H₄Se₃ and a molecular weight of 264.93 g/mol . It is characterized by the presence of three selenium atoms in its structure, making it a unique and interesting compound for various scientific studies.
Preparation Methods
The synthesis of triselenothane typically involves the reaction of ethylene with selenium in the presence of a catalyst. The reaction conditions often require elevated temperatures and controlled environments to ensure the proper formation of the compound. Industrial production methods may involve the use of specialized reactors and purification processes to obtain high-purity this compound .
Chemical Reactions Analysis
Triselenothane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various selenium-containing compounds. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reduction reactions can convert this compound into simpler selenium compounds. Reducing agents such as sodium borohydride are often used.
Substitution: this compound can participate in substitution reactions where one or more of its selenium atoms are replaced by other atoms or groups.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield selenoxides or selenones, while reduction may produce selenides.
Scientific Research Applications
Triselenothane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organoselenium compounds and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential biological activities, including its role as an antioxidant and its effects on cellular processes.
Medicine: Research is ongoing to explore the potential therapeutic uses of this compound, particularly in the treatment of diseases related to oxidative stress and selenium deficiency.
Mechanism of Action
The mechanism of action of triselenothane involves its interaction with molecular targets and pathways within cells. As an organoselenium compound, it can modulate oxidative stress by acting as an antioxidant. This involves the neutralization of reactive oxygen species (ROS) and the protection of cellular components from oxidative damage. The specific molecular targets and pathways affected by this compound are still under investigation, but its antioxidant properties are a key aspect of its biological activity .
Comparison with Similar Compounds
Triselenothane can be compared with other organoselenium compounds such as:
Selenomethionine: An amino acid containing selenium, known for its role in protein synthesis and antioxidant activity.
Selenocysteine: Another selenium-containing amino acid, often referred to as the 21st amino acid, with significant biological importance.
Diselenides: Compounds containing two selenium atoms, used in various chemical and biological applications.
This compound is unique due to its three selenium atoms, which confer distinct chemical and biological properties compared to other organoselenium compounds .
Properties
Molecular Formula |
C2H4Se3 |
|---|---|
Molecular Weight |
265.0 g/mol |
IUPAC Name |
1,2,4-triselenolane |
InChI |
InChI=1S/C2H4Se3/c1-3-2-5-4-1/h1-2H2 |
InChI Key |
BSSVFSWYRLKWCX-UHFFFAOYSA-N |
Canonical SMILES |
C1[Se]C[Se][Se]1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




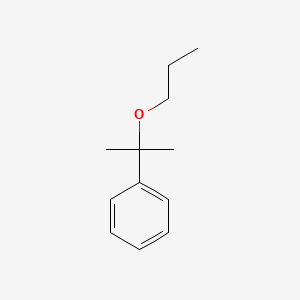



![Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B13742538.png)
![5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine](/img/structure/B13742539.png)
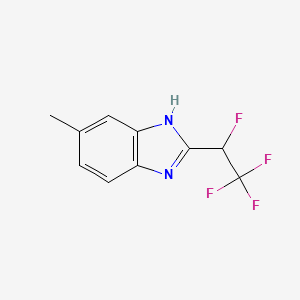
![hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-)](/img/structure/B13742552.png)
